molecular formula C10H16ClNO B13471076 2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride

2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B13471076
M. Wt: 201.69 g/mol
InChI Key: UFWOYVVLQAUYGE-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C10H15NO·HCl. It is a derivative of phenethylamine, characterized by the presence of a methoxy group and a methyl group on the benzene ring. This compound is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxy-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination, using reagents such as sodium cyanoborohydride (NaBH3CN) and ammonium acetate (NH4OAc).

    Formation of Hydrochloride Salt: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-methoxy-2-methylbenzaldehyde or 5-methoxy-2-methylbenzoic acid.

    Reduction: Formation of 2-(5-methoxy-2-methylphenyl)ethanol.

    Substitution: Formation of halogenated derivatives such as 2-(5-bromo-2-methylphenyl)ethan-1-amine.

Scientific Research Applications

2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can affect various physiological processes, including mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenethylamine: A similar compound with a methyl group on the benzene ring but lacking the methoxy group.

    4-Methoxyphenethylamine: Contains a methoxy group on the benzene ring but differs in the position of the substituents.

    2-(2-Methylphenyl)ethan-1-amine: Similar structure but lacks the methoxy group.

Uniqueness

2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-(5-methoxy-2-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8-3-4-10(12-2)7-9(8)5-6-11;/h3-4,7H,5-6,11H2,1-2H3;1H

InChI Key

UFWOYVVLQAUYGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)CCN.Cl

Origin of Product

United States

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